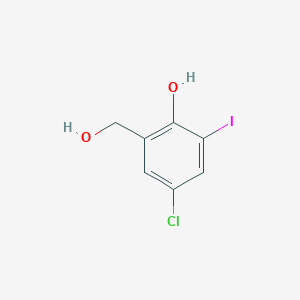

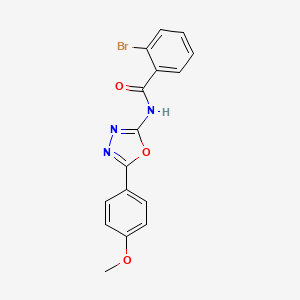

![molecular formula C17H18N4O2S B2895676 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421501-16-7](/img/structure/B2895676.png)

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of various electron donor-acceptor (D-A) systems . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being studied for their potential as visible-light organophotocatalysts .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of compounds with the BTZ motif can be analyzed using X-ray analysis and ab initio calculations . These methods can reveal the electronic structure and electron delocalization in these compounds .Chemical Reactions Analysis

Compounds with the BTZ motif have been used as photocatalysts in chemical reactions . For example, they have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the BTZ motif can be modified by varying the donor groups . This can affect the optoelectronic and photophysical properties of the compounds .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those with dimethylamino functional groups, have been investigated for their corrosion inhibiting effects on carbon steel in acidic solutions. Experimental and theoretical studies have demonstrated that these compounds can significantly inhibit corrosion, offering protection by adsorbing onto metal surfaces through both physical and chemical interactions. The effectiveness of these inhibitors has been confirmed using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, with further insights provided by density functional theory calculations (Hu et al., 2016).

Anticancer Activity

A series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles has been synthesized and tested for cytotoxicity against human cancer cell lines. The introduction of dimethylamino groups in certain positions of these compounds has shown to induce selectivity against specific cancer cell lines, highlighting the potential of thiadiazole derivatives in anticancer research. This approach underscores the importance of structural modification in enhancing the therapeutic potential of chemical compounds (Kumar et al., 2010).

Heterocyclic Compound Synthesis

Research into the synthesis and properties of various heterocyclic compounds, including those with thiadiazole and thiadiazinone structures, provides valuable insights into their potential applications in medicinal chemistry and materials science. Studies exploring the thermal fragmentation and reactivity of these compounds contribute to a deeper understanding of their chemical behavior and potential as functional materials or pharmaceutical agents (Baydar et al., 1981).

Antimicrobial Agents

Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The structural diversity of these compounds allows for the exploration of their potential as antimicrobial agents, with certain derivatives displaying significant activity against various pathogenic strains. This area of research highlights the therapeutic possibilities of thiadiazole compounds in addressing infectious diseases (Chandrakantha et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE, is a type of electron donor-acceptor (D-A) system based on the benzo[c][1,2,5]thiadiazole (BTZ) motif Similar compounds have been used in photovoltaics and as fluorescent sensors .

Mode of Action

The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function in photovoltaics and as a fluorescent sensor .

Biochemical Pathways

It’s known that similar compounds have been used in photocatalytic applications, primarily involving btz-containing metal-organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .

Result of Action

The compound’s action results in significant changes in the optoelectronic and photophysical properties, which are crucial for its function in photovoltaics and as a fluorescent sensor . The compound has been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound shows much higher fluorescence quantum yield when the BTZ fragment is well dispersed in a 2D framework . Furthermore, the compound exhibits high stability, high porosity, and high fluorescence performance .

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-21(2)13-6-3-11(4-7-13)16(22)10-18-17(23)12-5-8-14-15(9-12)20-24-19-14/h3-9,16,22H,10H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHZELFWYBODMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

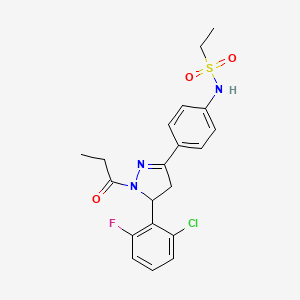

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

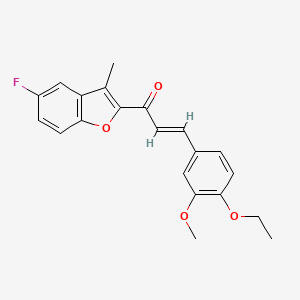

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

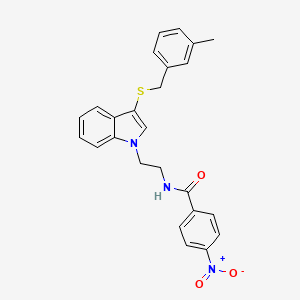

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)

![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)